

Technical Dossier: 3-Acetyl-6-bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 3-Acetyl-6-bromoquinolin-4(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the inquiry for technical information, specifically the melting point, of **3-Acetyl-6-bromoquinolin-4(1H)-one**. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific experimental data for this compound, including its melting point and detailed synthetic protocols, is not readily available in published resources.

The search yielded information on a number of structurally related compounds, which are detailed below for reference. These related structures may offer insights into the expected chemical properties and potential synthetic strategies for **3-Acetyl-6-bromoquinolin-4(1H)-one**. However, direct extrapolation of quantitative data, such as the melting point, is not advisable due to the significant influence of substituent positioning and functional groups on the physicochemical properties of a molecule.

Data on Structurally Related Compounds

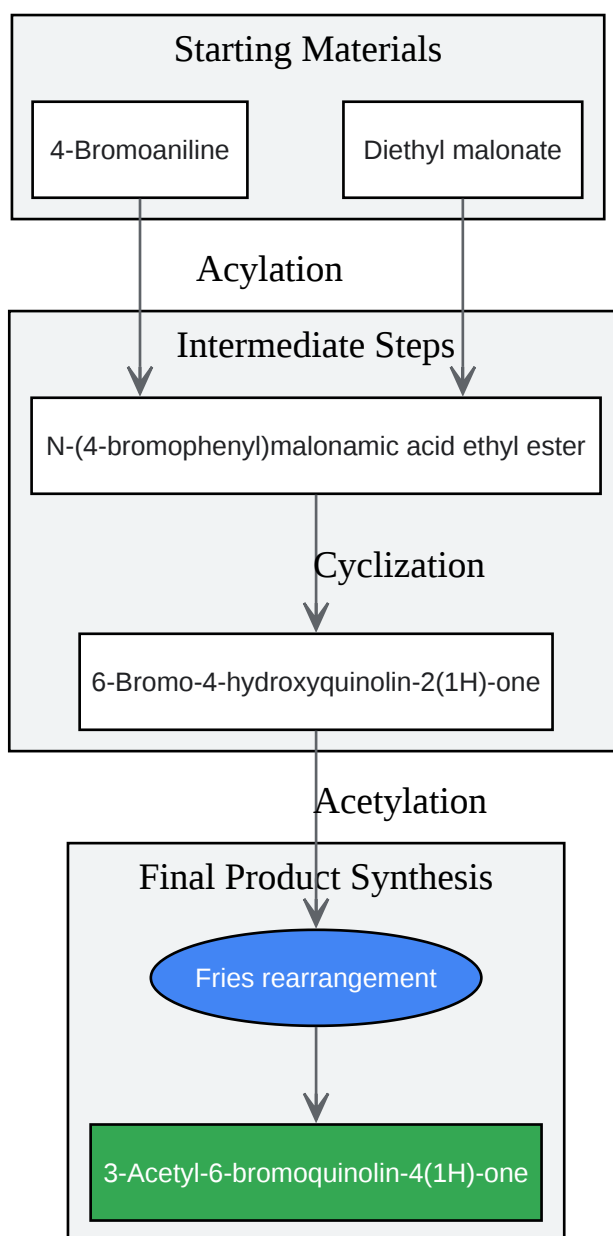
While data for the target compound is unavailable, the following table summarizes information found for analogous structures. This is provided to offer a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Notes
3-Acetyl-6-bromo-quinoline-4-carboxylic acid	C ₁₂ H ₈ BrNO ₃	294.10	Not available	A carboxylic acid derivative.
3-Acetyl-6-bromo-2H-chromen-2-one	C ₁₁ H ₇ BrO ₃	267.08	Not available	A coumarin, not a quinolinone.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid	C ₁₀ H ₆ BrNO ₃	268.06	Not available	Lacks the 3-acetyl group.
3-Acetyl-4-hydroxyquinolin-2(1H)-one	C ₁₁ H ₉ NO ₃	203.19	Not available in searches	A closely related quinolinone, but without the 6-bromo substituent. A review of its synthesis and reactions is available. ^[1]

Potential Synthetic Pathways

Although a specific protocol for **3-Acetyl-6-bromoquinolin-4(1H)-one** was not found, general methods for the synthesis of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones have been documented.^[1] These methods could potentially be adapted for the synthesis of the 6-bromo derivative. A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline precursor.

The logical workflow for a potential synthesis is outlined in the diagram below.



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Caption: A potential synthetic pathway for **3-Acetyl-6-bromoquinolin-4(1H)-one**.

Conclusion for Drug Development Professionals

The absence of published data for **3-Acetyl-6-bromoquinolin-4(1H)-one** suggests that this compound may be a novel chemical entity. For researchers and drug development professionals, this presents both an opportunity and a challenge. The synthesis and characterization of this molecule would represent a new contribution to the field of medicinal

chemistry. Any investigation into its biological activity would be exploratory. Further research would be required to determine its properties and potential as a therapeutic agent. It is recommended that any future work on this compound begin with a custom synthesis and full analytical characterization, including melting point determination, NMR spectroscopy, and mass spectrometry.

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References

- 1. researchgate.net [researchgate.net]
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